DL-DIHYDROZEATIN

Description

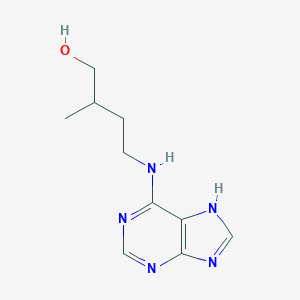

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFACTAYGKKOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933510 | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23599-75-9, 14894-18-9 | |

| Record name | (±)-Dihydrozeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrozeatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Dihydrozeatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enzymatic Conversion of Trans-Zeatin to Dihydrozeatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of dihydrozeatin from trans-zeatin, focusing on the core enzymatic conversion. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for in-depth understanding and further investigation of this crucial step in cytokinin metabolism. This document outlines the key enzyme involved, its characteristics, and relevant experimental protocols, and presents quantitative data in a structured format.

The Core Pathway: Reduction of Trans-Zeatin

The biosynthesis of dihydrozeatin from trans-zeatin is a direct enzymatic reduction reaction. This conversion is catalyzed by the enzyme zeatin reductase . This enzyme facilitates the saturation of the isopentenyl side chain of trans-zeatin, converting it to dihydrozeatin.

The overall reaction can be summarized as follows:

Trans-Zeatin + NADPH + H⁺ → Dihydrozeatin + NADP⁺

This reaction is a key step in the metabolic pathway of cytokinins, a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development. The conversion to dihydrozeatin is generally considered a step towards either storage or degradation of the active cytokinin.

Zeatin Reductase: Properties and Characteristics

Zeatin reductase has been identified and characterized in several plant species, with early studies focusing on its activity in immature embryos of Phaseolus vulgaris (common bean).

| Property | Description |

| Enzyme Class | Oxidoreductase |

| Cofactor | NADPH is the required cofactor for the reduction reaction. |

| Optimal pH | The enzyme exhibits optimal activity in a neutral to slightly alkaline pH range. |

| Substrate Specificity | The enzyme is highly specific for trans-zeatin. It does not show significant activity with other related cytokinin compounds. |

| Isozymes | At least two isozymes of zeatin reductase have been reported, differing in their molecular weight. |

Quantitative Data:

Currently, specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for zeatin reductase are not well-documented in publicly available literature. Further enzymatic characterization is required to establish these critical kinetic parameters.

Experimental Protocols

Zeatin Reductase Activity Assay

A definitive, standardized protocol for a zeatin reductase activity assay is not widely established. However, a general approach can be adapted from standard reductase assays. The principle of the assay is to monitor the consumption of NADPH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

-

Partially purified or crude enzyme extract containing zeatin reductase

-

Tris-HCl buffer (pH 7.5-8.0)

-

NADPH solution

-

Trans-zeatin solution (dissolved in a minimal amount of DMSO or ethanol and diluted in buffer)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of NADPH.

-

Add the enzyme extract to the reaction mixture and incubate for a short period to establish a baseline reading.

-

Initiate the reaction by adding a known concentration of trans-zeatin.

-

Immediately monitor the decrease in absorbance at 340 nm over a set period.

-

The rate of NADPH oxidation is proportional to the zeatin reductase activity.

Note: Appropriate controls, such as a reaction mixture without the enzyme or without the substrate, should be included to account for non-enzymatic degradation of NADPH.

Quantification of Trans-Zeatin and Dihydrozeatin by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the sensitive and specific quantification of cytokinins, including trans-zeatin and dihydrozeatin, in plant tissues.

Sample Preparation:

-

Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a cold solvent, typically a mixture of methanol, water, and formic acid. Deuterated internal standards are added at this stage for accurate quantification.

-

Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Concentration: The purified extract is dried down and reconstituted in a small volume of a suitable solvent for HPLC-MS analysis.

HPLC-MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected onto a C18 reverse-phase HPLC column. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the different cytokinin species.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Detection is typically performed in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.

Data Analysis:

The concentration of trans-zeatin and dihydrozeatin in the sample is determined by comparing the peak areas of the endogenous compounds to those of the deuterated internal standards.

Conclusion

The conversion of trans-zeatin to dihydrozeatin, mediated by zeatin reductase, is a well-defined step in cytokinin metabolism. While the enzyme has been identified and its basic properties characterized, a significant gap remains in the quantitative understanding of its kinetics. The development of a robust and standardized enzyme assay is crucial for determining the Michaelis-Menten constants and Vmax, which will provide deeper insights into the regulation of cytokinin activity. The protocols and information presented in this guide offer a solid foundation for researchers to pursue further investigations into this important biosynthetic pathway.

The Role of Zeatin Reductase in DL-DIHYDROZEATIN Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of zeatin reductase in the synthesis of DL-DIHYDROZEATIN (DHZ). Dihydrozeatin, a highly active and stable cytokinin, is a metabolite of zeatin, and its formation is catalyzed by the enzyme zeatin reductase. This document outlines the biochemical properties of zeatin reductase, details experimental protocols for its study, and presents the signaling pathway of its product, dihydrozeatin, in comparison to its precursor, zeatin.

Biochemical Properties of Zeatin Reductase

Zeatin reductase is an oxidoreductase that catalyzes the conversion of zeatin to dihydrozeatin. This enzymatic reaction involves the reduction of the double bond in the isoprenoid side chain of zeatin. The primary source for the characterization of this enzyme has been immature embryos of Phaseolus vulgaris (the common bean).[1]

Key characteristics of zeatin reductase from Phaseolus vulgaris include:

-

Cofactor Requirement: The enzymatic activity is dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor.[1]

-

pH Optimum: The enzyme exhibits optimal activity in a pH range of 7.5 to 8.0.[1]

-

Isozymes: Two forms of zeatin reductase have been identified, a high molecular weight isozyme (approximately 55,000 ± 5,000 Da) and a low molecular weight isozyme (approximately 25,000 ± 5,000 Da).[1]

-

Substrate Specificity: The enzyme is specific for zeatin and does not recognize closely related compounds such as ribosylzeatin, cis-zeatin, or N6-(Δ2-isopentenyl)adenine.[1]

Quantitative Data Summary

While detailed kinetic parameters (Km and Vmax) for zeatin reductase are not extensively reported in the literature, the following table provides a summary of the known properties of the enzyme. For comparative purposes, kinetic data for other cytokinin-metabolizing enzymes are also presented to provide a context for the affinity of these enzymes for cytokinin substrates.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax | Optimal pH | Cofactor | Molecular Weight (Da) |

| Zeatin Reductase | Phaseolus vulgaris | trans-Zeatin | Not Reported | Not Reported | 7.5 - 8.0 | NADPH | 55,000 ± 5,000 and 25,000 ± 5,000 |

| O-xylosyltransferase | Phaseolus vulgaris | trans-Zeatin | 2 | Not Reported | 8.0 - 8.5 | UDP-xylose | ~50,000 |

| O-xylosyltransferase | Phaseolus vulgaris | Dihydrozeatin | 10 | Not Reported | 8.0 - 8.5 | UDP-xylose | ~50,000 |

| cis-Zeatin-O-glucosyltransferase (cisZOG1) | Zea mays | cis-Zeatin | 46 | Not Reported | 7.5 | UDP-glucose | 52,000 (recombinant) |

| cis-Zeatin-O-glucosyltransferase (cisZOG2) | Zea mays | cis-Zeatin | 96 | Not Reported | 7.5 | UDP-glucose | 52,000 (recombinant) |

Experimental Protocols

This section provides detailed methodologies for the purification and activity assay of zeatin reductase, based on established protocols for similar plant enzymes.

Purification of Zeatin Reductase from Phaseolus vulgaris Embryos

This protocol is adapted from the partial purification of zeatin reductase.

Materials:

-

Immature Phaseolus vulgaris seeds

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol

-

Ammonium sulfate

-

Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM 2-mercaptoethanol

-

Affinity Chromatography Column (e.g., Blue Sepharose)

-

Gel Filtration Chromatography Column (e.g., Sephacryl S-200)

-

Anion Exchange Chromatography Column (e.g., DEAE-Sepharose)

-

Protein assay reagent (e.g., Bradford reagent)

Procedure:

-

Crude Extract Preparation:

-

Homogenize immature Phaseolus vulgaris embryos in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation while stirring on ice.

-

After 30 minutes, centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Discard the pellet and add ammonium sulfate to the supernatant to achieve 80% saturation.

-

Stir for 30 minutes on ice and centrifuge as before.

-

Resuspend the pellet in a minimal volume of dialysis buffer.

-

-

Dialysis:

-

Dialyze the resuspended pellet against the dialysis buffer overnight at 4°C with at least two changes of buffer.

-

-

Affinity Chromatography:

-

Apply the dialyzed sample to a Blue Sepharose column pre-equilibrated with dialysis buffer.

-

Wash the column with the dialysis buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins with a linear gradient of 0-1.5 M NaCl in dialysis buffer.

-

Collect fractions and assay for zeatin reductase activity.

-

-

Gel Filtration Chromatography:

-

Pool the active fractions from the affinity chromatography step and concentrate them.

-

Apply the concentrated sample to a Sephacryl S-200 column pre-equilibrated with dialysis buffer containing 100 mM NaCl.

-

Elute with the same buffer and collect fractions.

-

Assay the fractions for zeatin reductase activity.

-

-

Anion Exchange Chromatography:

-

Pool the active fractions from the gel filtration step and dialyze against dialysis buffer.

-

Apply the sample to a DEAE-Sepharose column pre-equilibrated with dialysis buffer.

-

Elute with a linear gradient of 0-0.5 M NaCl in dialysis buffer.

-

Collect fractions and assay for zeatin reductase activity.

-

-

Protein Quantification:

-

Determine the protein concentration of the purified fractions using the Bradford assay.

-

Zeatin Reductase Activity Assay

This spectrophotometric assay measures the activity of zeatin reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified or partially purified zeatin reductase

-

Assay Buffer: 100 mM Tris-HCl (pH 7.8)

-

trans-Zeatin solution (1 mM in DMSO)

-

NADPH solution (10 mM in assay buffer)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

800 µL of Assay Buffer

-

100 µL of enzyme preparation

-

50 µL of trans-Zeatin solution (final concentration ~50 µM)

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 50 µL of NADPH solution (final concentration ~0.5 mM).

-

-

Spectrophotometric Measurement:

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 30°C).

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Signaling Pathways and Experimental Workflows

Comparative Signaling Pathways of Zeatin and Dihydrozeatin

Dihydrozeatin and zeatin exert their biological effects through a multi-step phosphorelay signaling pathway. However, they exhibit different affinities for the cytokinin receptors, primarily the ARABIDOPSIS HISTIDINE KINASE (AHK) proteins. Dihydrozeatin shows a higher affinity for AHK3, whereas trans-zeatin can bind to both AHK3 and CRE1/AHK4. This differential receptor binding is thought to contribute to their distinct physiological roles.

Caption: Comparative signaling of trans-Zeatin and Dihydrozeatin.

Experimental Workflow for Zeatin Reductase Characterization

The following diagram illustrates a typical workflow for the characterization of zeatin reductase from a plant source.

Caption: Workflow for Zeatin Reductase Characterization.

References

The Core Mechanism of DL-DIHYDROZEATIN in Cell Differentiation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-DIHYDROZEATIN (DHZ), a naturally occurring cytokinin, plays a pivotal role in the regulation of cell division and differentiation in plants. This technical guide delineates the core mechanism of action of DHZ, focusing on its interaction with specific cellular receptors and the subsequent signaling cascade that modulates gene expression and ultimately directs cell fate. This document provides a comprehensive overview of the DHZ signaling pathway, detailed experimental protocols for its characterization, and quantitative data on its biological effects, serving as a critical resource for researchers in plant biology, agriculture, and drug discovery.

Introduction

Cytokinins are a class of phytohormones that, in concert with other hormones like auxin, orchestrate plant growth and development.[1] DL-DIHYDROZEATIN is a derivative of zeatin, another potent cytokinin, and is recognized for its significant biological activity.[2] Its primary role in cell differentiation is mediated through a well-defined signaling pathway that is highly conserved across the plant kingdom.[3] Understanding this mechanism is crucial for applications ranging from improving crop yields to identifying novel therapeutic targets in cytokinin-related research.

Mechanism of Action: The Cytokinin Signaling Pathway

The cellular response to DL-DIHYDROZEATIN is initiated by its binding to specific receptors, which triggers a phosphorelay signaling cascade analogous to two-component systems found in bacteria. This pathway culminates in the nucleus with the regulation of target gene expression, thereby influencing cell division and differentiation.

Receptor Binding and Specificity

DHZ preferentially binds to the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[4] While other cytokinins like trans-zeatin can bind to multiple AHK receptors (AHK2, AHK3, and CRE1/AHK4), DHZ exhibits a higher affinity for AHK3, suggesting a more specialized role in developmental processes mediated by this specific receptor.[4][5] This specific interaction is a key determinant of the downstream cellular response.

The Phosphorelay Cascade

Upon DHZ binding, the AHK3 receptor autophosphorylates a conserved histidine residue within its kinase domain. This phosphate group is then transferred to an aspartate residue in the receptor's receiver domain. Subsequently, the phosphate is relayed to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which then translocate from the cytoplasm to the nucleus.

Inside the nucleus, the phosphorylated AHPs transfer the phosphate group to ARABIDOPSIS RESPONSE REGULATORS (ARRs). There are two main types of ARRs:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, become active and bind to the promoter regions of cytokinin-responsive genes, including the Type-A ARRs, to regulate their transcription.[3] Specifically, DHZ-mediated activation of AHK3 leads to the activation of ARR1, ARR11, and ARR12, which are crucial for promoting cell differentiation in the root meristem.[4]

-

Type-A ARRs: These are also induced by cytokinin signaling and act as negative regulators of the pathway, creating a feedback loop to attenuate the signal.

The following diagram illustrates the DHZ signaling pathway:

Quantitative Data on DHZ-Mediated Cell Differentiation

The effects of DL-DIHYDROZEATIN on cell differentiation can be quantified through various assays. The following tables summarize key quantitative data from studies on Arabidopsis thaliana root development.

Table 1: Effect of Exogenous DL-DIHYDROZEATIN on Arabidopsis Root Meristem Size

| DHZ Concentration (µM) | Root Meristem Size Reduction (relative to control) | Reference |

| 0.1 | Minimal effect | [1] |

| 0.5 | Significant reduction | [1] |

| 1.0 | Strong reduction | [1] |

| 5.0 | Strong reduction | [1] |

Table 2: Binding Affinity of Cytokinins to AHK Receptors

| Cytokinin | Receptor | Apparent Dissociation Constant (KD) (nM) | Reference |

| trans-Zeatin | AHK3 | 1-2 | [5] |

| trans-Zeatin | CRE1/AHK4 | 2-4 | [5] |

| Isopentenyladenine (iP) | AHK3 | ~10-fold lower affinity than CRE1/AHK4 | [5] |

| Dihydrozeatin (DHZ) | AHK3 | Higher affinity than CRE1/AHK4 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of DL-DIHYDROZEATIN.

Cytokinin Receptor Competitive Binding Assay

This assay measures the ability of DHZ to compete with a radiolabeled cytokinin for binding to its receptor.

Materials:

-

Membrane preparations expressing the cytokinin receptor of interest (e.g., AHK3).

-

Radiolabeled cytokinin (e.g., [³H]trans-zeatin).

-

Unlabeled DL-DIHYDROZEATIN.

-

Assay buffer (e.g., PBS, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a dilution series of unlabeled DHZ in the assay buffer.

-

In microcentrifuge tubes, combine the receptor-containing membranes, a fixed concentration of radiolabeled cytokinin, and varying concentrations of unlabeled DHZ.

-

Include controls for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled trans-zeatin).

-

Incubate the reactions at 4°C for 1 hour with gentle agitation.[6]

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding and plot it against the logarithm of the DHZ concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[6]

Arabidopsis Root Growth Assay

This assay quantifies the effect of DHZ on root meristem size and overall root length.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0).

-

Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

-

DL-DIHYDROZEATIN stock solution.

-

Sterile petri plates.

-

Growth chamber with controlled light and temperature.

-

Microscope with a camera and image analysis software.

Procedure:

-

Sterilize and sow Arabidopsis seeds on MS agar plates.

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber and grow vertically for 5 days.[1]

-

Transfer seedlings to new MS agar plates containing various concentrations of DHZ (e.g., 0, 0.1, 0.5, 1, 5 µM).[1]

-

Continue to grow the seedlings vertically for a specified period (e.g., 5-7 days).

-

Image the roots using a microscope.

-

Measure the primary root length and the number of cortical cells in the meristematic zone using image analysis software.

ARR5::GUS Reporter Assay for Cytokinin Activity

This assay utilizes a transgenic Arabidopsis line expressing the β-glucuronidase (GUS) reporter gene under the control of the cytokinin-responsive ARR5 promoter to visualize and quantify cytokinin activity.

Materials:

-

Arabidopsis thaliana seedlings of the ARR5::GUS reporter line.

-

Liquid MS medium.

-

DL-DIHYDROZEATIN stock solution.

-

GUS staining solution (containing X-Gluc).

-

Ethanol series for destaining.

-

Microscope.

Procedure:

-

Grow ARR5::GUS seedlings in liquid MS medium.

-

Treat the seedlings with various concentrations of DHZ for a specified time (e.g., 16 hours).[1]

-

Incubate the seedlings in GUS staining solution at 37°C until a blue color develops.

-

Stop the reaction and destain the seedlings with an ethanol series (e.g., 70%, 90%, 100%).

-

Visualize the GUS staining pattern under a microscope to determine the tissues with active cytokinin signaling.

-

For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.[7]

DL-DIHYDROZEATIN in Animal Cell Differentiation

Currently, the primary and well-established role of DL-DIHYDROZEATIN and other cytokinins in cell differentiation is confined to the plant kingdom. There is a lack of significant scientific literature demonstrating a direct and specific mechanism of action for DHZ in animal cell differentiation. The two-component signaling system utilized by plants for cytokinin perception is not conserved in animals. Therefore, the direct application of DHZ for modulating animal cell differentiation is not supported by current scientific evidence.

Conclusion

DL-DIHYDROZEATIN exerts its influence on cell differentiation in plants through a specific and well-characterized signaling pathway. Its preferential binding to the AHK3 receptor initiates a phosphorelay cascade that culminates in the transcriptional regulation of genes controlling cell division and differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate further the nuances of cytokinin signaling and its potential applications in agriculture and biotechnology. The lack of a known mechanism in animal cells underscores the distinct evolutionary paths of signaling networks in different biological kingdoms.

References

- 1. mdpi.com [mdpi.com]

- 2. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

AHK3 receptor signaling pathway for DL-DIHYDROZEATIN

An in-depth technical guide to the AHK3 receptor signaling pathway for DL-DIHYDROZEATIN is provided for researchers, scientists, and drug development professionals. This document outlines the core signaling cascade, presents quantitative data, details experimental protocols, and includes visual diagrams to facilitate a comprehensive understanding of this specific cytokinin signaling pathway.

The perception of DL-DIHYDROZEATIN (DHZ), a naturally occurring cytokinin, is primarily mediated by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor in Arabidopsis thaliana.[1] This interaction triggers a specific signaling cascade that plays a crucial role in plant development, particularly in promoting cell differentiation within the root meristem.[1] The AHK3 receptor shows a higher affinity for DHZ compared to other cytokinin receptors like CRE1/AHK4.[2][3]

The signaling pathway is initiated upon the binding of DHZ to the extracellular CHASE domain of the AHK3 receptor.[4][5] This event leads to the autophosphorylation of a conserved histidine residue in the receptor's cytoplasmic domain.[4] The phosphate group is subsequently transferred to Arabidopsis Histidine Phosphotransfer Proteins (AHPs) in the cytoplasm.[4] These phosphorylated AHPs then move into the nucleus and transfer the phosphate group to Type-B Arabidopsis Response Regulators (ARRs).[4] Specifically for the DHZ-AHK3 pathway, this activation involves the transcription factors ARR1, ARR12, and ARR11.[1] Once activated, these Type-B ARRs bind to the promoters of cytokinin-responsive genes, thereby modulating their expression and influencing developmental processes.[1][4]

Quantitative Data Summary

The interaction between cytokinins and their receptors can be quantified by various biochemical assays. The following tables summarize the available quantitative data for the AHK3 receptor's affinity for DHZ and other cytokinins.

| Ligand | Receptor | Apparent Dissociation Constant (KD) | Assay System | Reference |

| trans-zeatin (tZ) | AHK3 | 1-2 nM | E. coli live-cell binding assay | [2][3] |

| trans-zeatin (tZ) | CRE1/AHK4 | 2-4 nM | E. coli live-cell binding assay | [2][3] |

| Cytokinin | Relative Affinity for AHK3 vs. CRE1/AHK4 | Reference |

| DL-DIHYDROZEATIN (DHZ) | AHK3 has a higher affinity for DHZ than CRE1/AHK4.[2][3] | [2][3] |

| Isopentenyladenine (iP) | AHK3 has an approximately 10-fold lower affinity for iP than CRE1/AHK4.[2][3] | [2][3] |

| cis-zeatin | AHK3 recognizes cis-zeatin, while CRE1/AHK4 shows lower sensitivity.[6] | [6] |

Experimental Protocols

Investigating the AHK3-DHZ signaling pathway involves several key experimental techniques. Below are detailed methodologies for commonly cited experiments.

In Vitro Ligand Binding Assay (Live-Cell Binding Assay in E. coli)

This method is used to determine the binding affinity of a ligand to its receptor.[2][3]

-

Expression of AHK3 in E. coli : The coding sequence for AHK3 is cloned into an E. coli expression vector. The resulting plasmid is transformed into a suitable E. coli strain. Expression of the receptor is induced, typically by adding IPTG.

-

Cell Preparation : The E. coli cells expressing AHK3 are grown to a suitable density, harvested by centrifugation, and washed.

-

Binding Assay : The cells are incubated with a radiolabeled ligand (e.g., 3H-trans-zeatin) at various concentrations. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the corresponding unlabeled ligand.

-

Separation and Measurement : After incubation, the cells are collected, and the unbound ligand is removed by washing. The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using Scatchard plots to determine the dissociation constant (KD).[2][3]

Cytokinin Activity Bioassay (ARR5::GUS Reporter Gene Assay)

This in-planta assay measures the biological activity of cytokinins by monitoring the expression of a cytokinin-responsive reporter gene.[6]

-

Plant Material : Arabidopsis thaliana seedlings harboring a fusion of the cytokinin-responsive ARR5 gene promoter with the GUS (β-glucuronidase) reporter gene are used.

-

Treatment : Seedlings are incubated with different concentrations of the cytokinin to be tested (e.g., DHZ).

-

GUS Activity Measurement : After the treatment period, the GUS activity is quantified. This can be done through histochemical staining to visualize the spatial expression pattern or through a fluorometric assay for quantitative measurement.

-

Data Analysis : The level of GUS activity is correlated with the concentration of the applied cytokinin to determine its biological activity.[6]

Root Meristem Size Analysis

This assay is used to assess the effect of DHZ on cell differentiation in the root.[1]

-

Plant Growth : Arabidopsis thaliana seedlings (wild-type and relevant mutants like ahk3-3) are grown on a suitable medium.

-

Treatment : Seedlings are transferred to a medium containing DHZ at a specific concentration (e.g., 0.5 µM) or a mock control.[1]

-

Microscopy : After a defined treatment period (e.g., 16 or 24 hours), the roots are observed using a DIC optical microscope.[1]

-

Quantification : The number of meristematic cortical cells is counted to determine the size of the root meristem.[1]

-

Statistical Analysis : The data from treated and control plants are statistically compared to determine the significance of the observed effects.[1]

Mandatory Visualizations

The following diagrams illustrate the AHK3 signaling pathway and a typical experimental workflow.

References

- 1. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Regulatory Role of DL-DIHYDROZEATIN on ARR Transcription Factor Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes. A key component of the cytokinin signaling pathway is the family of transcription factors known as Arabidopsis Response Regulators (ARRs). This technical guide delves into the specific regulatory effects of DL-DIHYDROZEATIN (DHZ), a naturally occurring cytokinin, on the activity of ARR transcription factors. Understanding this interaction is crucial for the development of novel compounds that can modulate plant growth and stress responses.

Recent studies have elucidated that DHZ, similar to other cytokinins like trans-zeatin (tZ), controls plant development by promoting cell differentiation, particularly in the root meristem.[1][2] This activity is mediated through a specific perception and signal transduction pathway that directly impacts the function of ARR transcription factors.

Core Signaling Pathway: DHZ-Mediated ARR Regulation

The perception and signal transduction of cytokinins, including DHZ, involve a multistep two-component system analogous to bacterial signaling pathways.[1][3] In Arabidopsis thaliana, this pathway is initiated by the binding of cytokinin to transmembrane histidine kinase receptors (AHKs).

Pharmacological and genetic analyses have demonstrated that DHZ is specifically and uniquely perceived by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[1][2] This binding event triggers a phosphorelay cascade. The activated AHK3 autophosphorylates and transfers the phosphate group to histidine phosphotransfer proteins (AHPs). These AHPs then shuttle the phosphate group to the nucleus, where they phosphorylate and activate Type-B ARR transcription factors.[3]

Activated Type-B ARRs, which possess a DNA-binding domain, function as positive regulators of cytokinin signaling.[3] Specifically, the perception of DHZ by AHK3 leads to the activation of ARR1, ARR12, and ARR11 .[1][2] These activated Type-B ARRs then bind to the promoters of cytokinin-responsive genes and modulate their expression.

A primary set of target genes for Type-B ARRs are the Type-A ARRs .[4][5] Type-A ARRs lack a DNA-binding domain and act as negative regulators of the cytokinin signaling pathway, forming a feedback loop to attenuate the signal.[3][5] The transcriptional upregulation of Type-A ARRs is a hallmark of cytokinin response.[4]

Quantitative Data on DHZ-Mediated Responses

The activation of the cytokinin signaling pathway by DHZ leads to measurable physiological responses. One such response is the promotion of cell differentiation in the root meristem, which can be quantified by measuring the number of meristematic cortical cells.

| Treatment | Genotype | Meristematic Cortical Cell Number (Mean ± SE) |

| Mock | Wild-Type (Wt) | ~38 |

| 0.5 µM trans-zeatin (tZ) for 16h | Wild-Type (Wt) | ~25 |

| 0.5 µM DL-DIHYDROZEATIN (DHZ) for 16h | Wild-Type (Wt) | ~25 |

| Mock | ahk3-3 mutant | ~38 |

| 0.5 µM trans-zeatin (tZ) for 16h | ahk3-3 mutant | ~25 |

| 0.5 µM DL-DIHYDROZEATIN (DHZ) for 16h | ahk3-3 mutant | ~38 (Insensitive) |

Data synthesized from descriptions in Vinciarelli et al., 2025.[1]

The data clearly indicates that DHZ, like tZ, reduces the number of meristematic cells, promoting differentiation.[1] Importantly, the ahk3-3 mutant is insensitive to DHZ, confirming that AHK3 is the primary receptor for this cytokinin in regulating root meristem size.[1]

Experimental Protocols

Analysis of Root Meristem Response to DHZ

This protocol outlines a method to quantify the effect of DHZ on root meristem size in Arabidopsis thaliana.

1. Plant Material and Growth Conditions:

-

Use Arabidopsis thaliana seedlings, typically wild-type (e.g., Col-0) and relevant mutant lines (e.g., ahk3-3, arr1-3, arr12-1).

-

Sterilize seeds and sow them on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

-

Stratify seeds at 4°C for 2 days in the dark to synchronize germination.

-

Grow seedlings vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

2. DHZ Treatment:

-

Prepare a stock solution of DL-DIHYDROZEATIN (DHZ) in a suitable solvent (e.g., DMSO).

-

Prepare treatment plates containing MS medium supplemented with the final desired concentration of DHZ (e.g., 0.5 µM). Ensure the final solvent concentration is consistent across all plates, including the mock control.

-

After a set period of growth (e.g., 5 days post-germination), transfer seedlings to the treatment or mock plates.

-

Incubate the seedlings on the treatment plates for the desired duration (e.g., 16 hours).

3. Microscopy and Data Acquisition:

-

After treatment, clear the roots using a clearing solution (e.g., chloral hydrate solution) to visualize the internal cell layers.

-

Mount the cleared roots on a microscope slide with a drop of clearing solution.

-

Visualize the root tips using a differential interference contrast (DIC) microscope.

-

Capture images of the root meristem.

4. Quantification and Statistical Analysis:

-

For each root, count the number of cortical cells in a file extending from the quiescent center to the first elongated cell in the transition zone.

-

Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between treatments and genotypes.

Conclusion and Future Directions

DL-DIHYDROZEATIN regulates ARR transcription factors through a specific signaling cascade initiated by its perception by the AHK3 receptor. This leads to the activation of Type-B ARRs (ARR1, ARR12, and ARR11), which in turn modulate the expression of downstream target genes, including the negative-feedback regulators, the Type-A ARRs. This regulatory mechanism plays a crucial role in controlling cell differentiation and root development.

For drug development professionals, the specificity of the DHZ-AHK3 interaction presents a potential target for the development of agrochemicals that can precisely modulate plant growth. Further research should focus on a comprehensive transcriptomic analysis to identify the full spectrum of ARR and other downstream genes regulated by DHZ. Elucidating the crystal structure of the DHZ-AHK3 complex could also provide valuable insights for the rational design of novel cytokinin agonists and antagonists.

References

- 1. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cytokinins in seed development in pulses and oilseed crops: Current status and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Cytokinin Regulates Type-A Arabidopsis Response Regulator Activity and Protein Stability via Two-Component Phosphorelay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of DL-DIHYDROZEATIN

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-DIHYDROZEATIN is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development. As a derivative of adenine, its structure features a purine ring with a substituted amino group at the N6 position. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of DL-DIHYDROZEATIN, with a focus on experimental details and signaling pathways relevant to research and development.

Chemical Structure and Identification

DL-DIHYDROZEATIN is the racemic mixture of the dihydrozeatin molecule. The core structure consists of a purine base (adenine) linked to a 4-hydroxy-3-methylbutyl side chain at the 6-amino position.

Table 1: Chemical Identification of DL-DIHYDROZEATIN

| Identifier | Value |

| IUPAC Name | 2-methyl-4-(7H-purin-6-ylamino)butan-1-ol[1] |

| CAS Number | 23599-75-9[2] |

| Molecular Formula | C₁₀H₁₅N₅O[3] |

| Molecular Weight | 221.26 g/mol [2] |

| Canonical SMILES | CC(CO)CCNc1ncnc2nc[nH]c12 |

| InChI Key | XXFACTAYGKKOQB-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of DL-DIHYDROZEATIN are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of DL-DIHYDROZEATIN

| Property | Value |

| Melting Point | Not definitively reported for the DL-racemate. |

| Boiling Point (Predicted) | 376.5 ± 52.0 °C |

| pKa (Predicted) | 14.99 ± 0.10 |

| Solubility | Soluble in ethanol[3][4], DMSO[1]. Sparingly soluble in water. |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C[2] |

Biological Activity and Signaling Pathway

DL-DIHYDROZEATIN functions as a cytokinin, a class of phytohormones that regulate cell division, differentiation, and various other developmental processes in plants. A significant aspect of its biological activity is its role in promoting cell differentiation in the root meristem.

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway is a multi-step phosphorelay system. DL-DIHYDROZEATIN, like other cytokinins, initiates this cascade by binding to specific receptors.

-

Perception: DL-DIHYDROZEATIN is perceived by transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum. In Arabidopsis thaliana, it has been shown to be specifically perceived by the AHK3 receptor.

-

Phosphorelay: Upon binding of DL-DIHYDROZEATIN, the AHK3 receptor autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue within the receptor's receiver domain. Subsequently, the phosphate is relayed to histidine phosphotransfer proteins (AHPs) in the cytoplasm.

-

Nuclear Translocation and Response Regulation: The phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to response regulators (ARRs). There are two main types of ARRs:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs.

-

Type-A ARRs: These are also induced by cytokinin and act as negative regulators of the signaling pathway, creating a feedback loop.

-

The activation of this pathway by DL-DIHYDROZEATIN ultimately leads to the regulation of gene expression, thereby controlling processes such as cell differentiation in the root.

Experimental Protocols

Synthesis of 6-(4-hydroxy-3-methylbutylamino)purine (DL-DIHYDROZEATIN)

General Reaction Scheme:

Note: This is a generalized representation. The actual synthesis would require specific reaction conditions, including the choice of solvent, temperature, and purification methods, which would need to be optimized.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of DL-DIHYDROZEATIN.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at approximately 269 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of DL-DIHYDROZEATIN.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for purine derivatives.

-

Expected ¹H NMR Signals: Resonances corresponding to the purine ring protons, the methylene and methine protons of the side chain, and the hydroxyl proton.

-

Expected ¹³C NMR Signals: Resonances for the carbon atoms of the purine ring and the side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DL-DIHYDROZEATIN, aiding in its identification.

-

Ionization: Electrospray ionization (ESI) is a suitable method.

-

Expected Mass: The protonated molecule [M+H]⁺ would have an m/z of approximately 222.27.

-

Fragmentation: Collision-induced dissociation (CID) would likely lead to the cleavage of the side chain, with characteristic fragments corresponding to the purine ring and the aliphatic side chain.

Cytokinin Activity Bioassay: Arabidopsis Root Meristem Differentiation Assay

This assay is used to evaluate the cytokinin activity of DL-DIHYDROZEATIN by observing its effect on root cell differentiation.

-

Plant Material: Arabidopsis thaliana seedlings.

-

Growth Medium: Murashige and Skoog (MS) medium supplemented with various concentrations of DL-DIHYDROZEATIN (e.g., 0.1 µM to 10 µM). A mock control (medium with the solvent used for DL-DIHYDROZEATIN, e.g., ethanol) should be included.

-

Incubation: Seedlings are grown vertically on agar plates under controlled light and temperature conditions.

-

Analysis: The length of the primary root and the number of meristematic cells are measured at specific time points (e.g., after 5-7 days of growth). A decrease in root length and meristem cell number with increasing concentrations of DL-DIHYDROZEATIN indicates cytokinin activity promoting cell differentiation.

References

The Phytohormone DL-Dihydrozeatin: A Technical Guide to its Natural Sources, Analysis, and Biological Action

An in-depth exploration for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the naturally occurring cytokinin, DL-DIHYDROZEATIN (DHZ). As a key regulator of plant growth and development, understanding its sources, quantification, and mechanism of action is crucial for advancements in agriculture and pharmacology. This document details its presence in various plant species, presents methodologies for its analysis, and elucidates its signaling pathway.

Natural Occurrence and Quantitative Analysis

DL-DIHYDROZEATIN is a derivative of zeatin, another common cytokinin, and is found across the plant kingdom. It is often present alongside other cytokinins and its concentration can vary significantly depending on the plant species, tissue type, and developmental stage. Notably, DHZ has been identified in significant quantities in staple crops such as maize and in the liquid endosperm of coconuts. The following table summarizes the quantitative data on DHZ concentrations in selected natural sources.

| Natural Source | Plant Part/Variety | Concentration (µM) | Reference |

| Coconut (Cocos nucifera) | Water (Malayan Green Dwarf) | 0.0144 (at 140 days) | [1] |

| Water (Malayan Yellow Dwarf) | 0.0046 (at 160 days) | [1] | |

| Maize (Zea mays) | Dry Kernels | High levels (43% of total cytokinins) | [2] |

| Roots, Stems, Leaves | Relatively low levels | [3] |

Experimental Protocols

Accurate quantification and analysis of DL-DIHYDROZEATIN require robust experimental protocols. The following sections detail established methodologies for the extraction, purification, and quantification of DHZ from plant tissues.

Protocol 1: Extraction and Purification of Cytokinins from Plant Material

This protocol is adapted from established methods for cytokinin analysis.[4][5][6][7]

1. Sample Preparation:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

-

Suspend the powdered tissue in an ice-cold extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).

-

For quantitative analysis, add a known amount of a suitable internal standard, such as deuterated dihydrozeatin.

-

Incubate the mixture at -20°C for at least 12 hours.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant. Repeat the extraction of the pellet with fresh extraction buffer to ensure complete recovery.

-

Pool the supernatants.

3. Purification using Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by the extraction buffer.

-

Load the crude extract onto the conditioned cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., 1% acetic acid) to remove interfering compounds.

-

Elute the cytokinins with a suitable solvent, such as 0.35 M ammonia in 70% methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

Protocol 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the analysis of the purified cytokinin fraction using HPLC coupled with mass spectrometry, a highly sensitive and specific method.[4][5][8][9]

1. Sample Reconstitution:

-

Reconstitute the dried, purified extract in a small, precise volume of the initial mobile phase (e.g., 5% acetonitrile).

2. Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reversed-phase HPLC column.

-

Use a gradient elution program with two mobile phases:

- Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).

- Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 0.1%).

-

The gradient should be optimized to achieve good separation of DL-DIHYDROZEATIN from other cytokinins and matrix components.

3. Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for DL-DIHYDROZEATIN and a specific product ion generated by its fragmentation.

-

The transition for endogenous DHZ is compared to the transition of the deuterated internal standard for accurate quantification.

Signaling Pathway and Experimental Workflow

Recent research has begun to elucidate the specific signaling pathways through which DL-DIHYDROZEATIN exerts its effects. In the model organism Arabidopsis thaliana, DHZ has been shown to be specifically perceived by the histidine kinase receptor AHK3, which then initiates a downstream signaling cascade.

DHZ Signaling Pathway in Arabidopsis.

The analysis of DL-DIHYDROZEATIN involves a multi-step workflow, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow for the quantification of DHZ in plant tissues.

Workflow for DHZ Quantification.

Conclusion

DL-DIHYDROZEATIN is a vital, naturally occurring cytokinin with a significant presence in key agricultural plants. The methodologies outlined in this guide provide a robust framework for its accurate extraction and quantification, which is essential for further research into its physiological roles. The elucidation of its specific signaling pathway through the AHK3 receptor in Arabidopsis opens new avenues for understanding cytokinin action and for the potential development of novel plant growth regulators and therapeutic agents. This technical guide serves as a foundational resource for professionals in plant science and drug development, aiming to facilitate and standardize the study of this important phytohormone.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]

- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 6. researchgate.net [researchgate.net]

- 7. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC MS Method for the Analysis of Cytokinins: A Phytohormone Class and Brassinazole on Primesep 200 Column | SIELC Technologies [sielc.com]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for DL-DIHYDROZEATIN Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-DIHYDROZEATIN (DHZ) is a synthetically produced, biologically active cytokinin, a class of plant growth substances that promote cell division, or cytokinesis, in plant roots and shoots. It is a derivative of zeatin in which the double bond in the isoprenoid side chain has been reduced. This structural modification makes DL-DIHYDROZEATIN more stable than zeatin as it is resistant to degradation by cytokinin oxidase. These application notes provide a detailed protocol for the preparation of a DL-DIHYDROZEATIN stock solution for use in plant tissue culture and other research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for DL-DIHYDROZEATIN.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N₅O | [1][2] |

| Molecular Weight | 221.26 g/mol | [2][3] |

| Purity (Assay) | ≥98.0% (HPLC) | [3][4] |

| Appearance | White to off-white powder | [4] |

| Solubility | Ethanol, DMSO | [1][2][5] |

| Storage (Solid) | 2-8°C | [1][3][4][5] |

| Storage (Stock Solution) | Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C | [2] |

Experimental Protocol: Preparation of a 1 mg/mL DL-DIHYDROZEATIN Stock Solution

This protocol details the steps to prepare a 1 mg/mL stock solution of DL-DIHYDROZEATIN.

Materials and Equipment

-

DL-DIHYDROZEATIN powder

-

Ethanol or Dimethyl sulfoxide (DMSO)

-

Sterile, double-processed water

-

100 mL volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Sterile filter (0.2 µm) and syringe

-

Sterile storage vials/bottles

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

-

Preparation: In a fume hood, weigh out 100 mg of DL-DIHYDROZEATIN powder using an analytical balance and transfer it to a 100 mL volumetric flask.

-

Dissolution: Add 2-5 mL of a suitable solvent (ethanol or DMSO) to the volumetric flask.[6] Gently swirl the flask or use a magnetic stirrer on a low setting to completely dissolve the powder.[1][2][5]

-

Dilution: Once the DL-DIHYDROZEATIN is completely dissolved, slowly add sterile, double-processed water to the flask while stirring to bring the final volume to 100 mL.[6] Continue stirring to ensure the solution remains homogenous.

-

Sterilization: To ensure the stock solution is free from microbial contamination, sterile filter the solution using a 0.2 µm syringe filter into a sterile storage bottle.[6]

-

Storage: Label the storage bottle with the name of the compound, concentration (1 mg/mL), preparation date, and your initials. For short-term storage (days to weeks), store the solution at 0-4°C.[2] For long-term storage (months to years), aliquot the stock solution into smaller, single-use sterile vials and store at -20°C to avoid repeated freeze-thaw cycles.[2]

Usage in Media

To achieve a final concentration of 1.0 mg/L of DL-DIHYDROZEATIN in your culture medium, add 1.0 mL of the 1 mg/mL stock solution to 1 liter of medium.[6] The required volume of the stock solution can be adjusted based on the desired final concentration using the following formula:

Volume of Stock Solution (mL) = (Desired Final Concentration (mg/L) x Final Volume of Medium (L)) / Stock Solution Concentration (mg/mL)[6][7]

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the DL-DIHYDROZEATIN stock solution.

Caption: Workflow for DL-DIHYDROZEATIN Stock Solution Preparation.

References

- 1. agscientific.com [agscientific.com]

- 2. medkoo.com [medkoo.com]

- 3. DL -Dihydrozeatin = 98.0 HPLC 23599-75-9 [sigmaaldrich.com]

- 4. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 5. Dihydrozeatin (DHZ) | Duchefa Biochemie [duchefa-biochemie.com]

- 6. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]

- 7. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]

Dissolving DL-DIHYDROZEATIN in Ethanol for Laboratory Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-DIHYDROZEATIN (DHZ) is a naturally occurring cytokinin, a class of plant growth regulators that promote cell division and differentiation. Its stability and bioactivity make it a valuable compound in plant tissue culture, agricultural research, and studies on cytokinin signaling pathways. Proper dissolution and preparation of stock solutions are critical for experimental accuracy and reproducibility. This document provides detailed protocols for dissolving DL-DIHYDROZEATIN in ethanol for laboratory use, along with relevant technical data and diagrams.

Physicochemical Properties and Solubility

DL-DIHYDROZEATIN is a white to off-white crystalline solid. It is soluble in ethanol and dimethyl sulfoxide (DMSO). While its solubility in water is limited, it can be dissolved in aqueous solutions with the aid of a small amount of acid or base. For most laboratory applications, particularly in plant tissue culture, preparing a concentrated stock solution in ethanol is a common and effective practice.

Data Summary: Properties of DL-DIHYDROZEATIN

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₅O | --INVALID-LINK-- |

| Molecular Weight | 221.26 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in Ethanol, DMSO | --INVALID-LINK--, --INVALID-LINK-- |

| Storage (Solid) | 2-8°C | --INVALID-LINK-- |

| Storage (Stock Solution) | -20°C (long-term) | --INVALID-LINK-- |

Experimental Protocols

Materials

-

DL-DIHYDROZEATIN powder

-

95% or absolute (100%) non-denatured ethanol (ACS grade or higher recommended)

-

Sterile, amber glass vials or polypropylene tubes

-

Vortex mixer

-

Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

-

Calibrated micropipettes

-

Analytical balance

Protocol for Preparing a 10 mM DL-DIHYDROZEATIN Stock Solution in Ethanol

This protocol describes the preparation of 10 mL of a 10 mM stock solution. Adjust volumes as needed for your specific requirements.

-

Calculate the required mass of DL-DIHYDROZEATIN:

-

Molecular Weight (MW) = 221.26 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 10 mL = 0.010 L

-

Mass (m) = C x V x MW = 0.010 mol/L x 0.010 L x 221.26 g/mol = 0.022126 g = 22.13 mg

-

-

Weighing:

-

Carefully weigh out 22.13 mg of DL-DIHYDROZEATIN powder using an analytical balance and place it into a sterile amber glass vial or a polypropylene tube.

-

-

Dissolution:

-

Add a small volume of 95% or absolute ethanol (e.g., 5 mL) to the vial containing the powder.

-

Cap the vial tightly and vortex the mixture until the powder is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Final Volume Adjustment:

-

Once the solid is fully dissolved, add 95% or absolute ethanol to bring the final volume to 10 mL.

-

Mix the solution thoroughly by inverting the vial several times.

-

-

Sterilization (for sterile applications):

-

For applications such as plant tissue culture, sterile filtration is recommended. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile amber vial.

-

-

Storage:

-

Store the stock solution at -20°C for long-term storage (months to years). For short-term use (days to weeks), storage at 2-8°C is acceptable. Protect the solution from light.

-

Stock Solution Preparation Table (for 10 mL final volume)

| Desired Concentration | Mass of DL-DIHYDROZEATIN (mg) |

| 1 mM | 2.21 |

| 5 mM | 11.06 |

| 10 mM | 22.13 |

| 50 mM | 110.63 |

Preparation of Working Solutions

Cytokinins are typically used in plant tissue culture media at concentrations ranging from 0.1 to 10.0 mg/L.[1]

Example: Preparing 1 Liter of Medium with a Final Concentration of 1 mg/L DL-DIHYDROZEATIN

-

Use the 10 mM stock solution prepared above. The concentration in mg/mL is:

-

10 mmol/L * 221.26 g/mol = 2212.6 mg/L = 2.21 mg/mL

-

-

Use the following formula to calculate the volume of stock solution needed:

-

V₁C₁ = V₂C₂

-

V₁ = (V₂C₂) / C₁

-

V₁ = (1000 mL * 1 mg/L) / 2212.6 mg/L = 0.45 mL

-

-

Add 0.45 mL of the 10 mM DL-DIHYDROZEATIN stock solution to your sterile culture medium to achieve a final concentration of approximately 1 mg/L.

Diagrams

Experimental Workflow

Caption: Workflow for preparing DL-DIHYDROZEATIN stock solution in ethanol.

Simplified Cytokinin Signaling Pathway

DL-DIHYDROZEATIN, like other cytokinins, is perceived by specific receptors, primarily the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3). This binding initiates a phosphorelay signaling cascade.

Caption: Simplified signaling pathway initiated by DL-DIHYDROZEATIN.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling DL-DIHYDROZEATIN powder and ethanol.

-

Ethanol is flammable; work in a well-ventilated area away from open flames or ignition sources.

-

Consult the Safety Data Sheet (SDS) for DL-DIHYDROZEATIN for complete safety information.

References

LC-MS/MS method for quantification of DL-DIHYDROZEATIN

An Application Note for the Sensitive and Selective Quantification of DL-DIHYDROZEATIN using LC-MS/MS

Introduction

DL-Dihydrozeatin is a naturally occurring cytokinin, a class of plant hormones that promote cell division and influence various other physiological processes in plants.[1] Accurate quantification of DL-dihydrozeatin is crucial for research in plant physiology, agriculture, and biotechnology to understand its role in plant growth and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for this purpose, offering high sensitivity, selectivity, and accuracy for the quantification of trace-level analytes in complex biological matrices. This application note provides a detailed protocol for the quantification of DL-dihydrozeatin using LC-MS/MS.

Principle of the Method

The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, coupled with a high-performance liquid chromatography (HPLC) system. The sample is first subjected to a preparation procedure to extract and purify DL-dihydrozeatin. The extract is then injected into the LC system, where DL-dihydrozeatin is separated from other components on a reversed-phase C18 column. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in positive ion mode. The protonated molecule of DL-dihydrozeatin ([M+H]⁺) is selected as the precursor ion in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). The intensity of these product ions is proportional to the concentration of DL-dihydrozeatin in the sample.

Experimental Protocols

Materials and Reagents

-

DL-Dihydrozeatin standard (≥98.0% purity)

-

Deuterated dihydrozeatin (dihydrozeatin-d5) as an internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

Oasis MCX Solid-Phase Extraction (SPE) cartridges

-

Glass vials and syringes

Instrumentation

-

LC System: A Waters ACQUITY UPLC system or equivalent.

-

Mass Spectrometer: A Waters Xevo TQ-S triple-quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

-

LC Column: A Kinetex C18 reversed-phase column (2.1 x 50 mm, 2.6 µm) or equivalent.[2]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve DL-dihydrozeatin and dihydrozeatin-d5 in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DL-dihydrozeatin stock solution with methanol:water (50:50, v/v).

-

Internal Standard Working Solution (1 µg/mL): Dilute the dihydrozeatin-d5 stock solution with methanol:water (50:50, v/v).

-

Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into the sample matrix. The final concentrations should range from 0.1 to 100 ng/mL.

Sample Preparation

-

Homogenization: Homogenize 100 mg of the biological sample (e.g., plant tissue) in 1 mL of extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).

-

Internal Standard Spiking: Add a known amount of the internal standard working solution to the homogenate.

-

Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the cartridge.

-

Wash the cartridge with 1 mL of 1% formic acid in water.

-

Elute the analytes with 1 mL of 0.35 M NH₄OH in 60% methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | Kinetex C18 (2.1 x 50 mm, 2.6 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 10.0 |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

Table 3: MRM Transitions for DL-Dihydrozeatin and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| DL-Dihydrozeatin | 222.3 | 136.1 (Quantifier) | 0.05 | 30 | 15 |

| 222.3 | 204.1 (Qualifier) | 0.05 | 30 | 12 | |

| Dihydrozeatin-d5 (IS) | 227.3 | 136.1 | 0.05 | 30 | 15 |

Data Analysis and Quantification

Data acquisition and processing are performed using appropriate software (e.g., MassLynx). A calibration curve is constructed by plotting the peak area ratio of DL-dihydrozeatin to the internal standard against the corresponding concentrations of the calibration standards. The concentration of DL-dihydrozeatin in the samples is then determined from this calibration curve using a linear regression model.

Method Performance

The described method demonstrates excellent linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) is typically around 0.1 ng/mL, providing sufficient sensitivity for most applications. The accuracy and precision of the method are within acceptable limits, with intra- and inter-day variations of less than 15%.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the quantification of DL-dihydrozeatin.

Caption: Experimental workflow for DL-dihydrozeatin quantification.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of DL-dihydrozeatin in biological samples. The detailed protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. The high sensitivity and selectivity of this method make it an invaluable tool for researchers in the fields of plant science and drug development.

References

Application Notes and Protocols for the Analysis of DL-DIHYDROZEATIN Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-DIHYDROZEATIN (DHZ) is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development.[1][2] Unlike its unsaturated counterpart, trans-zeatin, DHZ and its metabolites are resistant to degradation by cytokinin oxidase/dehydrogenase, which may contribute to their stable regulatory roles in processes such as cell differentiation.[3] The analysis of DHZ and its metabolites is crucial for understanding plant physiology, stress responses, and for potential applications in agriculture and drug development. This document provides detailed protocols for the extraction, purification, and quantification of DHZ and its metabolites from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of DL-DIHYDROZEATIN

DL-DIHYDROZEATIN is formed from the reduction of trans-zeatin (tZ) by the enzyme zeatin reductase.[4] Once formed, DHZ can be metabolized into several derivatives, primarily through conjugation with glucose to form O-glucosides and N-glucosides. These glucosides are generally considered to be inactive storage or transport forms of the hormone. The primary metabolites include Dihydrozeatin-O-glucoside (DHZOG), Dihydrozeatin-9-glucoside (DHZ9G), and Dihydrozeatin-7-glucoside (DHZ7G). Dihydrozeatin can also be converted to its riboside (DHZR) and nucleotide (DHZNT).[5]

Experimental Protocols

Sample Preparation from Plant Tissues

This protocol describes the extraction and purification of DHZ and its metabolites from plant material.

Materials:

-

Plant tissue (e.g., leaves, roots, buds)

-

Liquid nitrogen

-

Extraction solvent: Methanol/water/formic acid (15:4:1, v/v/v)

-

Internal standards (e.g., deuterated DHZ)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Homogenizer

-

Evaporator

Procedure:

-

Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Extraction:

-

To approximately 100 mg of powdered tissue, add 1 mL of ice-cold extraction solvent.

-

Add internal standards to the extraction mixture for quantification.

-

Incubate on a shaker at 4°C for 1 hour.

-

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the cytokinins with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

UPLC-MS/MS Analysis

This protocol outlines the parameters for the quantification of DHZ and its metabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC system

-